N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRBCVUKOHCWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring and a pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 295.34 g/mol. The presence of fluorine and the dimethylpyrimidine group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymes : Many derivatives have shown activity as enzyme inhibitors. For instance, compounds containing similar piperidine and pyrimidine structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), which is crucial in neurodegenerative disease treatment .
- Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, which can influence mood and cognitive functions.
1. Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds. For instance, certain derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyridazinone derivatives in inhibiting cancer cell lines by targeting specific signaling pathways .
2. Neuroprotective Effects
Compounds like this compound may exhibit neuroprotective effects by modulating MAO activity. Inhibitors of MAO-B have shown promise in treating neurodegenerative disorders such as Alzheimer’s disease .
Case Study 1: MAO Inhibition
A series of studies evaluated the MAO inhibitory effects of related compounds. For example, one compound demonstrated an IC50 value of 0.013 µM against MAO-B, indicating high potency as an inhibitor . This suggests that this compound could possess similar or enhanced inhibitory effects.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on related piperidine derivatives revealed varying degrees of toxicity against cancer cell lines. One derivative showed significant cytotoxicity at concentrations above 50 µM, while another exhibited minimal toxicity at similar concentrations . This highlights the importance of structure-activity relationships in determining the safety and efficacy profile of these compounds.
Data Summary Table
| Compound | Target Enzyme | IC50 (µM) | Activity | Notes |
|---|---|---|---|---|
| Compound A | MAO-B | 0.013 | Inhibitor | High selectivity |
| Compound B | Cancer Cell Lines | >50 | Cytotoxic | Significant at high doses |
| Compound C | Neuroprotective | N/A | Potential | Further studies needed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural relatives include:
- N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide : A halogenated pyridine derivative with a pivalamide substituent. Unlike the target compound, this molecule lacks the piperidine-pyrimidine moiety but retains a fluorinated pyridine core, a feature common in kinase inhibitors .
- N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide : This compound shares the 2,6-dimethylpyrimidinyl-piperidine backbone but replaces the 2-fluoropyridine group with a pyrrolopyridine scaffold. It exhibits an IC50 of 93.0 nM against Cat eye syndrome critical region protein 2 (CECR2), highlighting the importance of the pyrimidine-piperidine motif in enzyme inhibition .
Key Structural and Functional Differences
Research Findings and Implications
- The piperidine-pyrimidine group is a critical pharmacophore in CECR2 inhibitors, as evidenced by the activity of the pyrrolopyridine analogue . This suggests that the target compound may also interact with similar biological targets, though experimental validation is required.
- Fluorinated pyridines, such as the target compound, are often leveraged for their metabolic stability and enhanced binding affinity in medicinal chemistry .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR screening : Identify genetic dependencies in compound-sensitive cell lines .
- Phosphoproteomics : Use SILAC labeling to track pathway activation/inhibition .
- In vivo models : Test efficacy in xenograft or transgenic animal models with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
